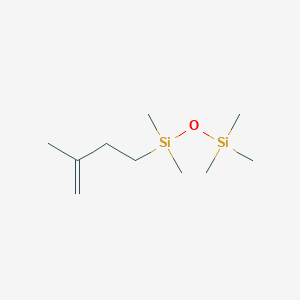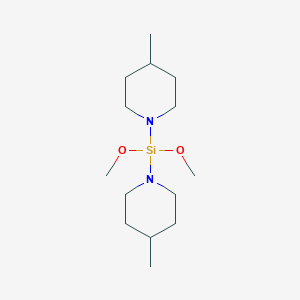
1,1'-(Dimethoxysilanediyl)bis(4-methylpiperidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) is a compound that features a silicon atom bonded to two methoxy groups and two 4-methylpiperidine groups
Preparation Methods
The synthesis of 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) typically involves the reaction of 4-methylpiperidine with a silicon-containing precursor. One common method involves the reaction of 4-methylpiperidine with dimethoxydichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and monitoring the progress of the reaction.
Chemical Reactions Analysis
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the methoxy groups, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may result in the formation of silane derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents. For example, reaction with halogenating agents can replace the methoxy groups with halogens.
Common Reagents and Conditions: : The reactions typically require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) has several applications in scientific research:
Chemistry: The compound is used as a precursor for the synthesis of other silicon-containing compounds. It is also employed in the study of silicon-based reaction mechanisms and catalysis.
Biology: In biological research, the compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It may also be used in the development of drug delivery systems.
Medicine: The compound’s potential in medicine includes its use in the synthesis of silicon-based pharmaceuticals and as a component in medical devices.
Industry: Industrial applications include its use in the production of advanced materials such as silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) exerts its effects depends on its interaction with other molecules. The silicon atom in the compound can form strong bonds with various elements, allowing it to participate in a wide range of chemical reactions. The piperidine groups can interact with biological molecules, potentially affecting cellular processes and pathways.
Molecular Targets and Pathways: : The specific molecular targets and pathways involved in the compound’s action are still under investigation
Comparison with Similar Compounds
1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) can be compared with other silicon-containing compounds such as:
Dimethoxydimethylsilane: This compound has two methoxy groups and two methyl groups attached to the silicon atom. It is used in similar applications but lacks the piperidine groups.
Tetramethoxysilane: With four methoxy groups attached to the silicon atom, this compound is used in the synthesis of silica-based materials.
Trimethoxysilane: This compound has three methoxy groups and one hydrogen atom attached to the silicon atom. It is used in the production of silicon-based coatings and adhesives.
Uniqueness: : The presence of the 4-methylpiperidine groups in 1,1’-(Dimethoxysilanediyl)bis(4-methylpiperidine) makes it unique compared to other silicon-containing compounds. These groups can impart specific properties such as enhanced reactivity and the ability to interact with biological molecules.
Properties
CAS No. |
134476-22-5 |
|---|---|
Molecular Formula |
C14H30N2O2Si |
Molecular Weight |
286.49 g/mol |
IUPAC Name |
dimethoxy-bis(4-methylpiperidin-1-yl)silane |
InChI |
InChI=1S/C14H30N2O2Si/c1-13-5-9-15(10-6-13)19(17-3,18-4)16-11-7-14(2)8-12-16/h13-14H,5-12H2,1-4H3 |
InChI Key |
DGKBNNWEZNQSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)[Si](N2CCC(CC2)C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
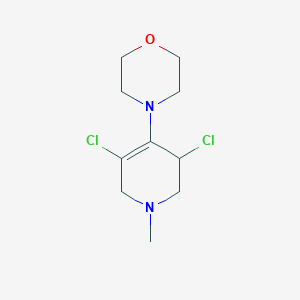
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
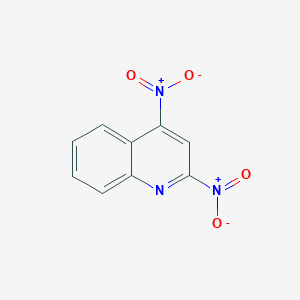
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)

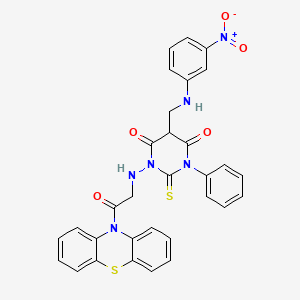

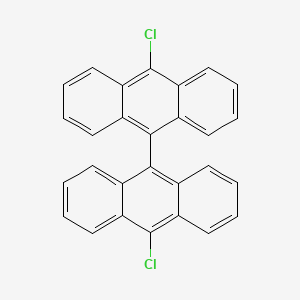
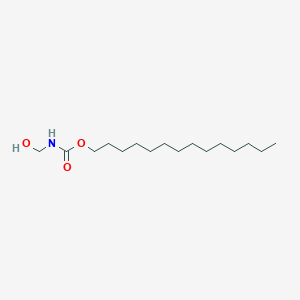
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
